(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine
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Overview
Description
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine is a chemical compound that features a piperazine ring substituted with a 3-methylphenyl group and a sulfonyl ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine can be achieved through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group on the phenyl ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms. Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the sulfonyl group results in the corresponding sulfide derivative.
Substitution: Substitution reactions can yield various N-alkyl or N-acyl derivatives of the compound.
Scientific Research Applications
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring is known to modulate the pharmacokinetic properties of the compound, enhancing its binding affinity and selectivity for certain receptors . The sulfonyl group contributes to the compound’s solubility and stability, while the ethylamine moiety facilitates its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-([4-(4-Bromophenyl)piperazin-1-yl]methyl)-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
(2-([4-(3-Methylphenyl)piperazin-1-YL]sulfonyl)ethyl)amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 3-methylphenyl group enhances its lipophilicity, while the sulfonyl ethylamine group contributes to its solubility and bioavailability. These features make it a valuable compound in the development of therapeutic agents with improved efficacy and safety profiles.
Properties
Molecular Formula |
C13H21N3O2S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]sulfonylethanamine |
InChI |
InChI=1S/C13H21N3O2S/c1-12-3-2-4-13(11-12)15-6-8-16(9-7-15)19(17,18)10-5-14/h2-4,11H,5-10,14H2,1H3 |
InChI Key |
XSZCDZFZAFIVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCN |
Origin of Product |
United States |
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